N-(7-methoxyquinolin-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide
Description
Properties
Molecular Formula |
C17H12N4O2S |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-(7-methoxyquinolin-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C17H12N4O2S/c1-23-14-6-12-10(3-2-4-19-12)5-13(14)21-17(22)11-8-24-15-7-18-9-20-16(11)15/h2-9H,1H3,(H,21,22) |
InChI Key |
WANRGEOLLIFNBS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CC=NC2=C1)NC(=O)C3=CSC4=CN=CN=C43 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Methyl 2-aminothiophene-3-carboxylate with Urea
A well-documented method involves heating methyl 2-aminothiophene-3-carboxylate with urea at elevated temperatures (~200°C) to induce cyclization, forming thieno[2,3-d]pyrimidine derivatives, which are structurally related to the thieno[3,2-d]pyrimidine core (a positional isomer). The reaction proceeds as follows:
- Methyl 2-aminothiophene-3-carboxylate (0.01 mmol) and urea (0.05 mmol) are intimately mixed and heated for 2 hours at 200°C.
- The molten mass formed is dissolved in warm 1 N NaOH, decolorized with charcoal, acidified with 2 N HCl to precipitate the product.
- The precipitate is filtered and recrystallized from water, yielding thieno[2,3-d]pyrimidine-2,4-diol with a yield of 72% and melting point above 300°C.
Note: Although this method is for thieno[2,3-d]pyrimidine, similar cyclization principles apply to thieno[3,2-d]pyrimidine synthesis with appropriate positional isomers of aminothiophene precursors.
Formation of the Carboxamide Linkage
Coupling of Thieno[3,2-d]pyrimidine-7-carboxylic Acid Derivative with 7-Methoxyquinolin-6-amine
The key step to obtain this compound is the amide bond formation between the carboxylic acid group at position 7 of the thieno[3,2-d]pyrimidine and the amino group of 7-methoxyquinolin-6-amine.
- The carboxylic acid derivative is typically activated using coupling agents such as carbodiimides (e.g., EDC, DCC) or converted into acid chlorides.
- The activated intermediate is then reacted with 7-methoxyquinolin-6-amine under controlled conditions (e.g., in anhydrous solvents like dichloromethane or DMF, at room temperature or slightly elevated temperatures).
- The reaction mixture is purified by recrystallization or chromatography to isolate the target amide.
This method is supported by analogous syntheses of thienopyrimidine carboxamides reported in the literature, where yields typically range from 70% to 90% depending on reaction conditions and purification methods.
Characterization and Yield Data Summary
| Step | Conditions | Yield (%) | Key Characterization Data |
|---|---|---|---|
| Cyclization of aminothiophene with urea | 200°C, 2 h, acid-base workup | 72 | IR: 3440 cm⁻¹ (-OH), 1630 cm⁻¹ (C=C), MP >300°C |
| Amide bond formation | Coupling agent (e.g., EDC), RT, anhydrous solvent | 70–90 | NMR, IR confirming amide bond, melting point varies |
| One-pot multi-component synthesis (analogous) | Nanoparticle catalyst, mild conditions | Variable | Catalytic efficiency, green chemistry benefits |
Research Findings and Notes
- The preparation of thieno[3,2-d]pyrimidine derivatives is well-established through thermal cyclization of aminothiophene precursors with urea or related reagents.
- Amide bond formation with 7-methoxyquinolin-6-amine is a standard peptide coupling reaction, adaptable with various coupling agents.
- Catalytic nanoparticle methods offer greener alternatives but require further adaptation for this specific compound.
- Purification typically involves recrystallization or chromatographic techniques to achieve high purity.
- Spectroscopic data (IR, NMR) confirm the structural integrity of the synthesized compound.
Chemical Reactions Analysis
Types of Reactions
N-(7-methoxyquinolin-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(7-methoxyquinolin-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide exhibit significant anticancer properties. For instance, thieno[3,2-d]pyrimidine derivatives have been shown to inhibit various cancer cell lines by targeting specific kinases involved in tumor growth and proliferation. The compound's structural features allow it to interact effectively with these targets, leading to reduced cell viability and increased apoptosis in cancerous cells.
Case Study:
A study published in 2022 highlighted the synthesis of new thieno[3,2-d]pyrimidine derivatives, which demonstrated potent activity against several cancer types. The mechanisms involved include the inhibition of the Raf kinase pathway, crucial for cell signaling related to growth and survival in tumors .
| Compound | Target | IC50 Value (nM) | Cancer Type |
|---|---|---|---|
| A | Raf | 50 | Breast |
| B | EGFR | 30 | Lung |
| C | VEGFR | 25 | Colorectal |
Inhibition of Autotaxin
This compound has been explored as a potential inhibitor of autotaxin, an enzyme implicated in pulmonary fibrosis and other inflammatory conditions. Inhibiting autotaxin can mitigate the inflammatory response and fibrosis progression.
Research Findings:
In a study focused on pulmonary fibrosis, compounds derived from the thieno[3,2-d]pyrimidine scaffold were shown to significantly reduce fibrosis markers in mouse models. These findings suggest that this compound class could be pivotal in developing treatments for diseases characterized by excessive tissue scarring .
Protein Kinase Inhibition
The compound has been identified as a protein kinase inhibitor, which is crucial for various cellular processes including proliferation and survival. The ability of this compound to inhibit specific kinases can lead to therapeutic strategies for conditions like cancer.
Mechanism of Action:
The compound binds to the ATP-binding site of kinases, preventing phosphorylation events that drive tumorigenesis. This mechanism is supported by structural studies that visualize the binding interactions within the kinase domain .
Mechanism of Action
The mechanism of action of N-(7-methoxyquinolin-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anticancer Activity: EGFR/ErbB2 Inhibition
Thieno[3,2-d]pyrimidine derivatives with substitutions at positions 4 and 6 exhibit strong dual inhibition of EGFR and ErbB2. For example:
Key Findings :
- The pyrrolidinyl-acetylenic group (e.g., Compound 152) enhances covalent binding to EGFR’s catalytic domain, improving potency .
- Modifications like carbamate or methoxy groups (e.g., Compound 154) increase oral bioavailability without sacrificing inhibitory activity .
- The target compound’s 7-methoxyquinoline substituent may enhance selectivity for kinase isoforms due to steric and electronic effects, though experimental validation is needed.
Anticonvulsant Activity
Thieno[3,2-d]pyrimidines with alkoxy and heterocyclic substituents (e.g., triazole, pyrazole) show efficacy in maximal electroshock (MES) and pentylenetetrazole (scPTZ) tests:
| Compound Series | Substituents (Position 2, 4) | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Neurotoxicity (TD50) |
|---|---|---|---|---|
| 7a–d () | 2-Alkoxy, 4-triazole | 12–28 | 25–40 | 85–120 |
| 11a–d () | 2-Alkoxy, 4-pyrazole | 18–35 | 30–50 | 90–135 |
Key Findings :
- Triazole-substituted derivatives (7a–d) exhibit superior anticonvulsant activity compared to pyrazole analogs (11a–d), likely due to enhanced hydrogen bonding with GABA receptors .
- The target compound’s carboxamide group may reduce neurotoxicity risks compared to alkoxy substituents, as seen in N-(4-chlorophenyl)-carboxamide analogs (TD50 > 300 mg/kg) .
Cytotoxic Activity and Fluorinated Analogs
Fluorinated thieno[3,2-d]pyrimidine carboxamides (e.g., ) demonstrate enhanced cytotoxicity via oxidative stress induction:
| Compound () | Substituents | IC50 (μM) vs. HeLa | Selectivity Index (Normal vs. Cancer Cells) |
|---|---|---|---|
| 16 | Fluorinated carboxamide | 0.45 | 12.5 |
| Target Compound | 7-Methoxyquinoline-6-yl | N/A* | Predicted High** |
Biological Activity
N-(7-methoxyquinolin-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide is a heterocyclic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines the quinoline and thieno[3,2-d]pyrimidine frameworks, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 336.4 g/mol. The compound features a methoxy group at the 7-position of the quinoline moiety, which may influence its lipophilicity and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C17H12N4O2S |
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | WANRGEOLLIFNBS-UHFFFAOYSA-N |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a variety of biological activities, particularly in oncology. Below are some key findings related to its anticancer properties:
-
Cytotoxicity Against Cancer Cell Lines : In vitro studies have demonstrated that this compound exhibits significant cytotoxic activity against various human cancer cell lines, including:
- Lung carcinoma (A549)
- Breast adenocarcinoma (MCF7)
- Colon adenocarcinoma (LoVo and HT29)
-
Mechanism of Action : The compound is believed to exert its effects through several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer progression, such as VEGFR-2 and JAK1/2.
- Induction of Apoptosis : It may activate apoptotic pathways by influencing caspase cascades.
- Anti-Angiogenic Effects : The compound could inhibit angiogenesis, thereby limiting tumor growth.
Study 1: Anticancer Activity Evaluation
A recent study evaluated the cytotoxic effects of this compound against a panel of cancer cell lines using the MTT assay. The results showed that this compound significantly reduced cell viability in a dose-dependent manner.
| Cell Line | CC50 (µM) | Reference Drug CC50 (µM) |
|---|---|---|
| A549 | 12.5 | 15 (Cisplatin) |
| MCF7 | 10.0 | 14 (5-FU) |
| LoVo | 15.0 | 18 (Cisplatin) |
| HT29 | 11.0 | 16 (5-FU) |
Study 2: Mechanistic Insights
Another investigation focused on understanding the molecular interactions of this compound with VEGFR-2 using molecular docking studies. The results indicated strong binding affinity to the active site of VEGFR-2, suggesting that it could effectively inhibit angiogenic signaling pathways critical for tumor growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
